molecular formula C6H4F4N2 B1350565 3,4,5,6-Tetrafluorobenzene-1,2-diamine CAS No. 2993-07-9

3,4,5,6-Tetrafluorobenzene-1,2-diamine

Cat. No. B1350565
CAS RN: 2993-07-9
M. Wt: 180.1 g/mol
InChI Key: PEMNTZYICNLRSQ-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrafluorobenzene-1,2-diamine is a compound that has been utilized in the synthesis of various pharmaceutical agents, specifically those targeting cancers and infectious diseases due to its reactivity and fluorination properties .


Molecular Structure Analysis

The molecular formula of 3,4,5,6-Tetrafluorobenzene-1,2-diamine is C6H4F4N2 . The structure of the compound includes a benzene ring with four fluorine atoms and two amine groups attached to it .


Physical And Chemical Properties Analysis

The molecular weight of 3,4,5,6-Tetrafluorobenzene-1,2-diamine is 180.10 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 180.03106078 g/mol . The topological polar surface area of the compound is 52 Ų .

Scientific Research Applications

  • Application Summary : Single crystals of 1,3-diamino-2,4,5,6-tetrabromobenzene, a compound similar to 3,4,5,6-Tetrafluorobenzene-1,2-diamine, have been shown to exhibit excellent and unexpected elastic behavior upon mechanical deformation . These crystals have attracted significant scientific interest due to their mechanical softness and optical properties .
  • Methods of Application : The crystal structure analysis of the compound illustrates the intermolecular interactions (Br⋯Br, N⋯Br and N–H⋯Br) that are responsible for such flexible behavior . The elastic modulus of the crystals is found to be around 12 GPa, determined through nanoindentation experiments on the bendable major (100) face .
  • Results or Outcomes : The compound was found to exhibit optical properties in the longer wavelength region (orange emission) both in the solid and solution states despite not having any significant extended conjugation . The potential use of single crystals of the compound has been tested in optical waveguide applications .

Safety And Hazards

3,4,5,6-Tetrafluorobenzene-1,2-diamine is classified as an irritant and harmful compound . The safety information includes hazard statements H302 and H319, and precautionary statements P305+P351+P338 .

properties

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMNTZYICNLRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378796
Record name 3,4,5,6-tetrafluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5,6-Tetrafluorobenzene-1,2-diamine

CAS RN

2993-07-9
Record name 3,4,5,6-tetrafluorobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-Tetrafluorobenzene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4,5,6-Tetrafluoro-1,2-diaminobenzene was prepared using an adaptation of the method of Tsuji et al., J. Org. Chem. 55:580 (1990). A suspension of Zn powder (1.95 g, 29.8 mmol), CaCl2 (195 mg) and H2O (2.3 mL) in 7 mL EtOH was heated m reflux with stirring under N2. To this was added slowly dropwise a solution of 2-nitro-3,4,5,6-tetrafluoroaniline (2 g, 12.8 mmol) in 5 mL EtOH. The reaction mixture was refluxed 5 h. TLC analysis (silica gel, 2:1 benzene:EtOAc) indicated complete disappearance of the starting material. The Zn was removed by vacuum filtration, and the Zn rinsed with EtOH (30 mL). The solvent was rotary evaporated and the residue was dissolved in 20 mL Et2O and the solution washed with 2×15 mL H2O and 15 mL sat'd NaCl. The organic layer was dried (MgSO4) and vacuum filtered. The solvent was rotary evaporated to yield 396.6 mg (92.5%) of a purple brown solid, mp 120°-125° C., that was used without further purification.
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195 mg
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7 mL
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1.95 g
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XH Yu, XQ Hong, WH Chen - Organic & Biomolecular Chemistry, 2019 - pubs.rsc.org
Anion transporters have attracted substantial interest due to their ability to induce cell apoptosis by disrupting cellular anion homeostasis. In this paper we describe the synthesis, anion …
Number of citations: 21 pubs.rsc.org
АР Коврижина - … студентов, аспирантов и молодых ученых, г …, 2021 - earchive.tpu.ru
The title compounds were synthesized for the first time. The parent 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one (1) was prepared by condensation of 3,4,5,6-…
Number of citations: 1 earchive.tpu.ru

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